molecular formula C19H22N2 B10840530 2-(1-benzyl-1H-indol-3-yl)-N,N-dimethylethanamine

2-(1-benzyl-1H-indol-3-yl)-N,N-dimethylethanamine

Cat. No.: B10840530
M. Wt: 278.4 g/mol
InChI Key: QBWKAYAFIXQNCU-UHFFFAOYSA-N
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Description

2-(1-benzyl-1H-indol-3-yl)-N,N-dimethylethanamine is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-benzyl-1H-indol-3-yl)-N,N-dimethylethanamine typically involves the reaction of 1-benzyl-1H-indole with N,N-dimethylethanamine under specific conditions. One common method involves the use of a catalyst to facilitate the reaction. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated systems can help in optimizing the reaction parameters and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

2-(1-benzyl-1H-indol-3-yl)-N,N-dimethylethanamine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield an indole-3-carboxylic acid derivative, while reduction may yield an indole-3-ethylamine derivative .

Scientific Research Applications

2-(1-benzyl-1H-indol-3-yl)-N,N-dimethylethanamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Used in the production of various chemical products, including dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(1-benzyl-1H-indol-3-yl)-N,N-dimethylethanamine involves its interaction with specific molecular targets in biological systems. This compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-benzyl-1H-indol-3-yl)-N,N-dimethylethanamine is unique due to its specific structure, which allows it to interact with a wide range of biological targets. This makes it a valuable compound for research in various fields, including medicinal chemistry and pharmacology .

Properties

Molecular Formula

C19H22N2

Molecular Weight

278.4 g/mol

IUPAC Name

2-(1-benzylindol-3-yl)-N,N-dimethylethanamine

InChI

InChI=1S/C19H22N2/c1-20(2)13-12-17-15-21(14-16-8-4-3-5-9-16)19-11-7-6-10-18(17)19/h3-11,15H,12-14H2,1-2H3

InChI Key

QBWKAYAFIXQNCU-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1=CN(C2=CC=CC=C21)CC3=CC=CC=C3

Origin of Product

United States

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